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Compound of Interest

Compound Name: (R)-Zanubrutinib

Cat. No.: B1461197

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of zanubrutinib. The active pharmaceutical ingredient, zanubrutinib, is
the (S)-enantiomer. The information presented herein pertains to this specific molecule as it is
the clinically developed and approved form. Data regarding the (R)-enantiomer is not available
in published literature, suggesting it is not the pharmacologically active component.

Pharmacokinetics (PK)

Zanubrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK)
designed to maximize BTK occupancy while minimizing off-target effects.[1][2] Its
pharmacokinetic profile is characterized by rapid oral absorption and elimination.[1][3]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Following oral administration, zanubrutinib is rapidly absorbed, with the median
time to reach maximum plasma concentration (Tmax) being approximately 2 hours.[4] The
maximum plasma concentration (Cmax) and the area under the plasma concentration-time
curve (AUC) show a dose-proportional increase at doses ranging from 40 mg to 320 mg. Due
to its short half-life, there is minimal systemic accumulation observed after repeated dosing.
Administration with food does not have a clinically significant effect on the AUC of zanubrutinib,
allowing it to be taken with or without meals.
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Distribution: Zanubrutinib is approximately 94% bound to human plasma proteins. The
geometric mean apparent steady-state volume of distribution (Vd) is 881 L, indicating extensive
tissue distribution.

Metabolism: Zanubrutinib is predominantly metabolized by the cytochrome P450 3A4
(CYP3A4) enzyme. There are no major active metabolites found in circulation.

Excretion: The drug is primarily eliminated through feces. After a single radiolabeled 320 mg
dose, approximately 87% of the dose was recovered in feces (with 38% as the unchanged
drug) and about 8% was recovered in urine (with less than 1% as the unchanged drug). The
mean apparent oral clearance (CL/F) is 182 L/h. The mean terminal elimination half-life is
approximately 2 to 4 hours.

Table 1: Summary of Single-Dose and Steady-State Pharmacokinetic Parameters of
Zanubrutinib | Parameter | 160 mg Single Dose | 320 mg Single Dose | 160 mg Twice Daily
(BID) at Steady State | 320 mg Once Daily (QD) at Steady State | | :--- | :=—- | ==~ | === | - | |
Median Tmax (hours) | ~2 | ~2|2| 2| | Mean Cmax (ng/mL) | 346 | 658 | 314 | 543 | | Mean
Daily AUC (ng-h/mL) | - | - | 2295 | 2180 | | Mean Half-life (t¥2) (hours) | ~4 | ~4 | ~2-4 | ~2-4 | |
Plasma Protein Binding (%) | \multicolumn{4}{c|{~94} | | Apparent Oral Clearance (CL/F) (L/h) |
\multicolumn{4}{c|}{182} | | Apparent Volume of Distribution (Vd) (L) | \multicolumn{4}{c|}{881} |

Special Populations and Drug-Drug Interactions

Hepatic Impairment: Zanubrutinib exposure (AUC) is increased in individuals with severe
hepatic impairment (Child-Pugh Class C) by 2.9-fold for the unbound fraction, while mild to
moderate impairment does not cause clinically significant changes.

Renal Impairment: No clinically significant differences in zanubrutinib pharmacokinetics have
been observed in patients with mild to moderate renal impairment (creatinine clearance > 30
mL/minute).

Other Factors: Age, sex, race, and body weight do not have a clinically meaningful impact on
the pharmacokinetics of zanubrutinib, and no dose adjustments are needed based on these
factors.

Drug-Drug Interactions: As zanubrutinib is a CYP3A4 substrate, its plasma concentration is
significantly affected by CYP3A modulators.
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Table 2: Effect of Co-administered CYP3A Modulators on Zanubrutinib Pharmacokinetics

Co-
L Effect on Recommendati
administered L. Cmax Change AUC Change
Zanubrutinib on
Drug
Dose
Itraconazole ]
Increased 2.6-fold 3.8-fold reduction of
(Strong CYP3A Lo
o Exposure Increase Increase zanubrutinib is
Inhibitor)
recommended.

| Rifampin (Strong CYP3A Inducer) | Decreased Exposure | 12.6-fold Decrease | 13.5-fold
Decrease | Co-administration should be avoided. |

Pharmacodynamics (PD)
Mechanism of Action

Zanubrutinib is a potent and highly selective inhibitor of Bruton's tyrosine kinase. BTK is a
critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for
the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.
Zanubrutinib forms an irreversible covalent bond with the cysteine residue at position 481
(Cys481) within the ATP-binding pocket of BTK. This action blocks BTK enzymatic activity,
leading to the inhibition of downstream signaling and subsequent apoptosis of malignant B-
cells.
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of zanubrutinib on
BTK.

Target Engagement: BTK Occupancy

The pharmacodynamic effect of zanubrutinib is quantified by measuring the occupancy of the
BTK protein in both peripheral blood mononuclear cells (PBMCs) and lymph node tissues. High
and sustained BTK occupancy is a key attribute of zanubrutinib, ensuring continuous inhibition
of the target. At the recommended total daily dose of 320 mg, zanubrutinib achieves complete
and sustained BTK inhibition. The 160 mg BID regimen was selected as the recommended
phase 2 dose because it resulted in more consistent and complete BTK occupancy in lymph
nodes at trough drug concentrations compared to the 320 mg QD regimen.

Table 3: Median Steady-State BTK Occupancy by Dosing Regimen

Tissue Compartment 320 mg Once Daily (QD) 160 mg Twice Daily (BID)

Peripheral Blood

>95% (sustained) >95% (sustained)
Mononuclear Cells (PBMCs)

| Lymph Nodes (at trough) | 94% | 100% |

Experimental Protocols
Pharmacokinetic Analysis

The quantification of zanubrutinib plasma concentrations in clinical studies is performed using a
validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)
method.

o Sample Collection: Blood samples are collected at predetermined time points following drug
administration.

o Sample Processing: Plasma is separated from whole blood via centrifugation.
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e Analysis: The HPLC-MS/MS assay is used to measure zanubrutinib concentrations, with a
typical lower limit of quantitation of 1.00 ng/mL.

o Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are
calculated from the plasma concentration-time data using noncompartmental analysis
methods, commonly performed with software like Phoenix WinNonlin. Population PK
modeling has also been conducted using a two-compartment model with sequential zero-
order and first-order absorption.

BTK Occupancy Assay

BTK occupancy is assessed using a validated, probe-based enzyme-linked immunosorbent
assay (ELISA). This method measures the amount of free, unoccupied BTK relative to the total
amount of BTK protein.

o Sample Collection: PBMCs are isolated from whole blood samples, or biopsies are taken
from lymph nodes.

o Cell Lysis: The collected cells are lysed to release intracellular proteins, including BTK.
e Measurement of Free BTK:
o Cell lysates are added to microtiter plates coated with NeutrAvidin.

o A biotinylated-zanubrutinib probe is then added, which binds specifically to the active site
of any free (unoccupied) BTK protein.

o The probe-BTK complex is captured by the NeutrAvidin-coated plate.

o A detection antibody and substrate are used to generate a signal proportional to the
amount of free BTK.

¢ Measurement of Total BTK:

o In a parallel assay, cell lysates are added to plates directly coated with an anti-BTK
capture antibody.
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o Adifferent anti-BTK detection antibody is used to quantify the total amount of BTK protein
present, regardless of its occupancy status.

o Calculation: BTK occupancy is calculated using the ratio of free to total BTK in post-dose
samples relative to the baseline (pre-dose) sample. The formula is: Occupancy (%) = 100 *
(1 - [Free BTK post-dose / Total BTK post-dose] / [Free BTK pre-dose / Total BTK pre-dose]).
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BTK Occupancy Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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